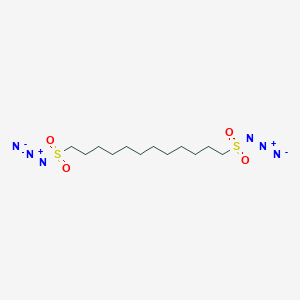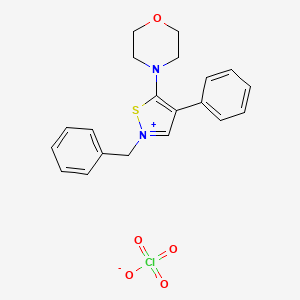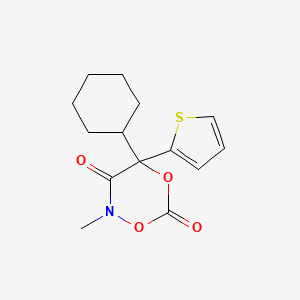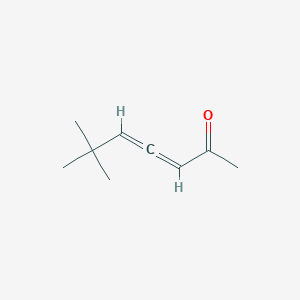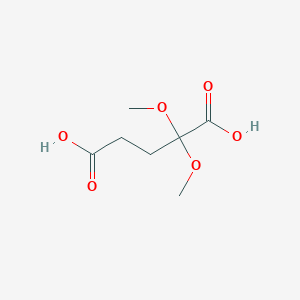![molecular formula C14H17NSi B14355012 N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-45-3](/img/structure/B14355012.png)
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline: is an organosilicon compound that features a unique structure combining aniline and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions include:
Temperature: Typically around 50-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triple bonds, converting them into single or double bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: TBAF in solvents like THF
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and aniline groups. The trimethylsilyl group can be easily removed or substituted, making the compound versatile in organic synthesis. The aniline moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
相似化合物的比较
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison:
- N-Methyl-N-trimethylsilylacetamide: Similar in structure but lacks the buta-1,3-diyn-1-yl group, making it less versatile in certain reactions.
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Contains a trifluoroacetyl group, which imparts different reactivity and applications compared to the buta-1,3-diyn-1-yl group.
The uniqueness of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline lies in its combination of the trimethylsilyl and buta-1,3-diyn-1-yl groups, providing a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
90235-45-3 |
|---|---|
分子式 |
C14H17NSi |
分子量 |
227.38 g/mol |
IUPAC 名称 |
N-methyl-N-(4-trimethylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C14H17NSi/c1-15(14-10-6-5-7-11-14)12-8-9-13-16(2,3)4/h5-7,10-11H,1-4H3 |
InChI 键 |
PLACNOPNMIDNTB-UHFFFAOYSA-N |
规范 SMILES |
CN(C#CC#C[Si](C)(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
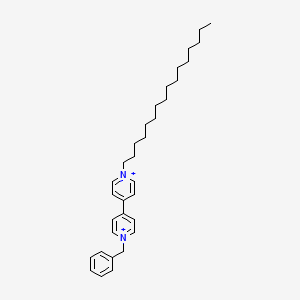
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
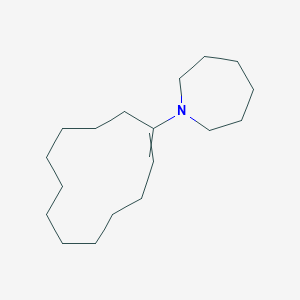
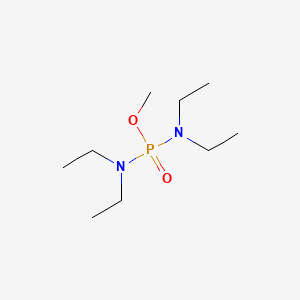
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
